Eniporide, also known by its developmental code name EMD 96785, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , ] It belongs to the class of benzoylguanidine derivatives, specifically categorized as a pyrazole derivative. [, ] In the realm of scientific research, Eniporide serves as a valuable tool to investigate the role of NHE-1 in various biological processes, particularly in the context of cardiac ischemia-reperfusion injury. [, , , , ]
While Eniporide has shown promise in preclinical studies, its clinical translation has faced challenges. [, ] Future research directions for Eniporide could include:
Eniporide is synthesized through a multi-step chemical process involving the formation of guanidine derivatives. The synthesis typically begins with the reaction of substituted aromatic aldehydes with guanidine, followed by cyclization and further functionalization to achieve the desired inhibitory activity against NHE-1.
The detailed synthesis pathway can be found in patent literature and scientific publications that describe the optimization of conditions for maximum yield and purity .
Eniporide has a complex molecular structure characterized by a guanidine moiety linked to an aromatic group. Its chemical formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The molecular structure has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its intended design .
Eniporide primarily engages in competitive inhibition of the sodium-hydrogen exchanger 1. This mechanism involves binding to the exchanger's active site, preventing sodium ions from entering cells in exchange for hydrogen ions.
Research indicates that eniporide's effectiveness varies based on concentration and cellular conditions, making it a subject of ongoing pharmacological studies.
The mechanism by which eniporide exerts its effects involves the inhibition of sodium-hydrogen exchange across cell membranes. This action leads to altered intracellular ion concentrations, which can have protective effects on cardiac tissues during ischemic events.
Eniporide exhibits several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:
These properties are critical for developing effective formulations for clinical use .
Eniporide has significant scientific applications primarily in cardiology:
Ongoing research focuses on optimizing eniporide's efficacy and safety profile through various clinical trials aimed at understanding its full therapeutic potential .
Eniporide (EMD 96785; N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide) is an acylguanidine derivative with the molecular formula C₁₄H₁₆N₄O₃S and a molecular weight of 320.367 g/mol [1]. Its design exploits key structural motifs critical for isoform selectivity toward Na⁺/H⁺ exchanger isoform 1 (NHE1):
Eniporide’s selectivity was quantified in CHO-K1 cells expressing human NHE isoforms:
This >2,200-fold selectivity arises from complementary steric and electronic constraints in NHE1’s binding cleft, accommodating eniporide’s planar conformation and dipole moment (LogP = 0.38) [1] [6].
Table 1: Inhibitory Potency of Eniporide Against Human NHE Isoforms
Isoform | Tissue Localization | IC₅₀ (nM) | Selectivity vs. NHE1 |
---|---|---|---|
NHE1 | Heart, ubiquitous | 4.5 | 1-fold (reference) |
NHE2 | GI tract, kidney | >10,000 | >2,200-fold |
NHE3 | Kidney, intestine | >10,000 | >2,200-fold |
NHE5 | Brain, testis | >10,000 | >2,200-fold |
Data derived from stable transfection assays in CHO-K1 cells [2] [4] [8].
Eniporide functions as a pure competitive antagonist of Na⁺ at NHE1’s extracellular ion-binding domain:
The inhibition is pH-dependent, with potency rising during acidosis (IC₅₀ decreases to 1.8 nM at pH 6.4) due to protonation of the diaminoiminoguanidine group, enhancing ionic bonding [1] [6]. This aligns with eniporide’s therapeutic rationale: suppressing intracellular Na⁺/Ca²⁺ overload during reperfusion-induced extracellular acidosis [4] [10].
Eniporide emerged from systematic optimization of the acylguanidine scaffold, improving potency and isoform specificity over early analogues like amiloride:
Table 2: Structure-Activity Relationships of Key Acylguanidine-Based NHE1 Inhibitors
Compound | R₁ | R₂ | R₃ | NHE1 IC₅₀ (nM) | Selectivity (NHE1 vs. NHE3) |
---|---|---|---|---|---|
Amiloride | H | Cl (C₅) | NH₂ (C₆) | 1,500 | 10-fold |
Cariporide (HOE 694) | CH₃ | SO₂CH₃ | CH₃ | 30 | >300-fold |
Eniporide | CH₃ | SO₂CH₃ | Pyrrole | 4.5 | >2,200-fold |
T-162559 | -CH₂CH₂- (bicyclic) | F, CH₃ | H | 0.96 | >10,000-fold |
R₁, R₂, R₃ denote positions on the benzamide core. Data compiled from comparative studies [2] [4] [8].
Notably, the methylsulfonyl electron-withdrawing group at R₂ augments hydrogen-bond acceptor strength, while the 2-methyl group (R₁) optimizes hydrophobic filling of a cleft adjacent to Na⁺’s coordination site [3] [6]. This pharmacophore blueprint informed later-generation inhibitors like T-162559 (IC₅₀ = 0.96 nM), though eniporide remains a benchmark for in vivo cardioprotection studies [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7